N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4H-3,1-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-11-6-8-13(9-7-11)21(18,19)16-14-5-3-2-4-12(14)10-20-15(16)17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVKKFZWABUXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3COC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Sulfonamide-Containing Amino Alcohol
The precursor N-(4-methylphenylsulfonyl)-2-aminobenzyl alcohol can be prepared through nucleophilic substitution:
Triethylamine scavenges HCl, with reaction completion monitored by TLC. Purification via silica gel chromatography (hexane:ethyl acetate gradient) typically yields 60–75% product.
Chloroformate-Mediated Cyclization
Adapting the patent methodology, the sulfonylated amino alcohol reacts with 4-nitrophenyl chloroformate under inert atmosphere:
Reaction Conditions
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Solvent: Methyl tert-butyl ether (MTBE)
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Base: Aqueous KOH (pH 8.5–11)
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Temperature: 20–25°C
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Time: 2–6 hours
Key Optimization Parameters
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Chloroformate stoichiometry : 1.1–1.3 equivalents prevent oligomerization
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Base strength : Concentrated KOH (10–15%) accelerates cyclization but risks hydrolysis
Synthetic Route 2: Post-Cyclization Sulfonylation
Benzoxazinone Core Synthesis
Following the one-step protocol:
Yield: 68–82% after recrystallization from ethanol.
Lactam Nitrogen Sulfonylation
The lactam’s NH exhibits reduced nucleophilicity, necessitating strong bases:
Reaction Profile
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Temperature: 0°C → room temperature
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Time: 12–24 hours
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Workup: Aqueous HCl quench, extraction with dichloromethane
Challenges
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Competing O-sulfonylation requires careful base selection
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Low yields (30–45%) due to steric hindrance
Comparative Analysis of Synthetic Routes
Route 1 proves superior for large-scale synthesis, while Route 2 offers flexibility for late-stage modifications.
Analytical Characterization
Spectroscopic Data
Representative NMR (CDCl)
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δ 7.80 (d, J=8.3 Hz, 2H, Ar–SO)
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δ 7.35 (d, J=8.1 Hz, 2H, Ar–CH)
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δ 4.65 (s, 2H, OCH)
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δ 2.45 (s, 3H, CH)
HRMS (ESI+)
Calculated for CHNOS [M+H]: 312.0695
Observed: 312.0698
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one has been investigated for its potential therapeutic properties. Research indicates that compounds of this class can modulate immune responses and may be effective in treating conditions such as cancer and autoimmune disorders. For instance, a patent outlines the use of aryl dihydro-2H-benzoxazine sulfonamides for promoting RORγt activity and increasing interleukin-17 levels, which are crucial in immune responses .
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism suggests potential applications in developing new antibiotics or treatments for resistant bacterial strains .
Case Studies
A notable case study involved the synthesis of related compounds that demonstrated significant anti-cancer activity in vitro. The compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Agricultural Science
Pesticidal Properties
this compound has been evaluated for its potential as a pesticide. The compound's structural characteristics allow it to interact with biological systems in pests, potentially disrupting their growth and reproduction. Preliminary studies suggest efficacy against certain insect pests and fungal pathogens .
Herbicide Development
Research into the herbicidal properties of this compound has indicated that it may inhibit specific enzyme pathways in plants, leading to stunted growth or death of target weeds. Such findings are critical for developing environmentally friendly herbicides that minimize harm to non-target species .
Material Science
Polymer Chemistry
In material science, this compound is explored as a building block for synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength .
Nanotechnology Applications
The compound's unique chemical structure allows it to be used in the development of nanomaterials. Research indicates that it can serve as a precursor for creating nanoparticles with specific functionalities, which can be applied in drug delivery systems or as catalysts in chemical reactions .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Cancer treatment, antimicrobial agents | Immune modulation, resistance management |
| Agricultural Science | Pesticides and herbicides | Targeted pest control, reduced environmental impact |
| Material Science | Polymer synthesis and nanotechnology | Enhanced material properties |
Mechanism of Action
The mechanism of action of N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences
Substitution Position: The target compound features a sulfonyl group on the nitrogen, whereas most analogs (e.g., 2a, 2b, Efavirenz) have substitutions at the 4-position of the benzoxazinone ring. This positional difference significantly alters electronic properties and steric interactions.
Synthetic Complexity :
- Efavirenz requires enantioselective synthesis due to its chiral center , while the target compound’s synthesis may prioritize sulfonylation efficiency. Methods like HI-mediated cyclization (used for 2a and 2b) are unsuitable for introducing sulfonyl groups, necessitating orthogonal protection/deprotection strategies.
Biological Activity: Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment, with activity linked to its trifluoromethyl and cyclopropylethynyl groups .
Physicochemical Properties
- Melting Points : Derivatives with bulky substituents (e.g., 2b: 219–221°C) exhibit higher melting points due to increased crystal packing efficiency. The target compound’s sulfonyl group may similarly elevate its melting point.
Biological Activity
N-(4-Methylphenylsulfonyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one is a compound of growing interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C21H19NO3S
- Molecular Weight : 365.45 g/mol
- CAS Number : 90563-93-2
The compound features a benzoxazine core, which is known for its pharmacological significance. The presence of the sulfonyl group enhances its solubility and reactivity.
Synthesis
Recent advancements in synthetic methodologies have facilitated the production of benzoxazine derivatives, including this compound. Techniques such as transition metal catalysis and microwave-assisted synthesis have been employed to improve yields and reduce reaction times .
Antimicrobial Properties
Research indicates that benzoxazine derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds with similar structures possess antifungal and antibacterial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Antiproliferative Effects
This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown inhibitory effects on certain kinases involved in cancer progression, which may provide a pathway for further therapeutic developments .
Case Studies
- Antifungal Activity : A study conducted on a series of benzoxazine derivatives revealed that this compound exhibited significant antifungal activity against Candida species. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antifungal agents .
- Cancer Cell Studies : In a recent experiment involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls .
Tables of Biological Activity
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
